molecular formula C29H21BrN2O3 B11977596 Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-bromobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302913-05-9

Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-bromobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11977596
CAS No.: 302913-05-9
M. Wt: 525.4 g/mol
InChI Key: FUFQKSIBLJQVBN-UHFFFAOYSA-N
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Description

Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-bromobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrrolo[1,2-c]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the biphenyl and bromobenzoyl moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-bromobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves multiple steps, typically starting with the preparation of the pyrrolo[1,2-c]pyrimidine core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimization of reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-bromobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromobenzoyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-bromobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-bromobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-bromobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can be compared with other pyrrolo[1,2-c]pyrimidine derivatives, such as:

Properties

CAS No.

302913-05-9

Molecular Formula

C29H21BrN2O3

Molecular Weight

525.4 g/mol

IUPAC Name

ethyl 7-(4-bromobenzoyl)-3-(4-phenylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C29H21BrN2O3/c1-2-35-29(34)24-16-27(28(33)22-12-14-23(30)15-13-22)32-18-31-25(17-26(24)32)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-18H,2H2,1H3

InChI Key

FUFQKSIBLJQVBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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